molecular formula C22H28N4O4S B2660503 Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate CAS No. 1105241-33-5

Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate

Cat. No.: B2660503
CAS No.: 1105241-33-5
M. Wt: 444.55
InChI Key: SYQQSOLBOJMRNQ-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzylthio group, and the coupling with the piperidine ring. Common reagents used in these steps include benzyl mercaptan, ethyl chloroformate, and various amines. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like trifluoroacetic acid .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to reduce waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylthio group and the pyrimidine ring can interact with active sites of enzymes, potentially inhibiting their activity or altering their function. The piperidine ring can also play a role in binding to receptors or other proteins, influencing cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(2-(2-(benzylthio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamido)piperidine-1-carboxylate is unique due to its combination of functional groups and ring structures, which provide a diverse range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 4-[[2-(2-benzylsulfanyl-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetyl]amino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-3-30-22(29)26-11-9-17(10-12-26)24-19(27)13-18-15(2)23-21(25-20(18)28)31-14-16-7-5-4-6-8-16/h4-8,17H,3,9-14H2,1-2H3,(H,24,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQQSOLBOJMRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CC2=C(N=C(NC2=O)SCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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